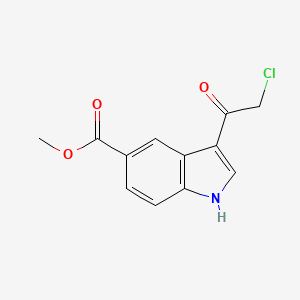

methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate

Description

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate is a substituted indole derivative characterized by a chloroacetyl group at the 3-position and a methyl ester at the 5-position of the indole scaffold. This compound is of significant interest in medicinal chemistry due to the reactive chloroacetyl moiety, which enables further functionalization for drug discovery. Its synthesis typically involves Friedel-Crafts acylation or analogous methods, where aluminum chloride (AlCl₃) catalyzes the introduction of the acyl group at the indole’s 3-position . The methyl ester at the 5-position enhances solubility and serves as a handle for subsequent hydrolysis or amidations .

Properties

IUPAC Name |

methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-17-12(16)7-2-3-10-8(4-7)9(6-14-10)11(15)5-13/h2-4,6,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXDITYKGJUIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233960 | |

| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115027-07-1 | |

| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate typically involves the acylation of an indole derivative. One common method is the Friedel-Crafts acylation reaction, where indole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of a palladium-catalyzed coupling reaction. In this approach, a halogenated indole derivative is coupled with a chloroacetyl reagent in the presence of a palladium catalyst and a suitable base. This method offers high regioselectivity and yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl or alkyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues at the 3-Position

The 3-position of the indole scaffold is a critical site for modulating bioactivity. Key analogues include:

Key Observations :

- Reactivity: The chloroacetyl group in the target compound offers unique reactivity for nucleophilic substitutions, unlike the inert cyanomethyl or selanyl groups.

- Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., chloroacetyl, cyanomethyl) often require harsh conditions (e.g., AlCl₃ catalysis), while nitrogen-acylated variants (e.g., 3-fluorobenzoyl) involve milder acylation protocols .

Analogues with Modified 5-Position Substituents

The 5-position substituent influences pharmacokinetics and downstream derivatization:

Key Observations :

- Ester vs. Acid : Methyl/ethyl esters (e.g., target compound) are preferred for cell permeability, while carboxylic acids (e.g., 7-chloro-3-methyl derivative) are utilized for direct conjugation .

- Chloro Substitution : Chloro groups at the 5- or 7-positions (e.g., 7-chloro derivative) enhance electrophilicity and binding to hydrophobic pockets in enzymes .

Physicochemical and Spectral Data

- 13C-NMR Shifts: Target Compound (Inferred): The chloroacetyl group would likely resonate at δ ~40–45 ppm (CH₂Cl) and δ ~165–170 ppm (carbonyl), based on similar indole-3-acetyl derivatives . Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: Cyanomethyl carbon appears at δ ~115 ppm, distinct from the chloroacetyl’s CH₂Cl signal .

- HRMS: Chloroacetyl-containing indoles typically show accurate mass peaks aligning with [M+H]+ ions (e.g., C₁₂H₁₁ClNO₃ requires 252.0423) .

Biological Activity

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate has emerged as a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

This compound is characterized by the presence of a chloroacetyl group, which enhances its electrophilic nature. This property is crucial for its interactions with nucleophilic sites in biological molecules, including proteins and DNA. The synthesis of this compound typically involves several steps, including the reaction of indole derivatives with chloroacetyl chloride and subsequent esterification processes to achieve high purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although specific targets have yet to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It demonstrates significant antiproliferative effects against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and A-549 (lung cancer).

- GI50 Values : The compound shows GI50 values ranging from 29 nM to 42 nM against these cell lines, indicating potent activity .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. The chloroacetyl group likely plays a role in forming covalent bonds with target proteins, leading to functional disruption.

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various indole derivatives, this compound was found to outperform several reference compounds. The results indicated that at concentrations of 50 µM, the compound maintained cell viability levels above 87% in normal cells while effectively reducing viability in cancerous cells .

| Compound | GI50 (nM) | Cell Line |

|---|---|---|

| This compound | 29 | Panc-1 |

| Erlotinib | 33 | Panc-1 |

| Compound 3e | 29 | MCF-7 |

| Compound 3c | 42 | A-549 |

Mechanistic Insights

The binding affinity studies suggest that the compound interacts with key amino acid residues within target proteins, forming stable complexes that inhibit their function. For instance, molecular docking studies indicate that the chloroacetyl moiety forms significant interactions with cysteine residues in target enzymes, which is critical for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate, and how is reaction progress monitored?

- Synthesis Steps :

- Start with methyl indole-5-carboxylate as a precursor (commonly used in indole functionalization; see analogous procedures in and ).

- Introduce the 2-chloroacetyl group via Friedel-Crafts acylation or nucleophilic substitution. For example, react with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

- Purification : Use flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product .

Q. How is the compound characterized using spectroscopic methods?

- 1H/13C NMR : Confirm the presence of the indole backbone (e.g., aromatic protons at δ 7.2–8.1 ppm) and the chloroacetyl group (carbonyl signal at ~δ 170 ppm in 13C NMR). Compare to analogous compounds in and .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀ClNO₃: 252.0423).

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and chloroacetyl groups).

Q. What are the stability considerations for storing this compound?

- Storage : Keep in a dark, inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis of the chloroacetyl group. Similar indole esters are moisture-sensitive (see ).

- Decomposition Risks : Hydrolysis may yield 3-(2-chloroacetyl)-1H-indole-5-carboxylic acid, detectable via TLC or NMR.

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

- Scenario : Discrepancies in NMR peak assignments (e.g., overlapping signals).

- Resolution :

- Use 2D NMR (COSY, HSQC, HMBC) to resolve connectivity (e.g., HMBC correlations between the indole C-3 and chloroacetyl carbonyl).

- Single-crystal X-ray diffraction (SC-XRD) provides definitive proof. SHELX programs ( ) are widely used for crystallographic refinement.

Q. What computational methods predict the reactivity of the chloroacetyl group in further functionalization?

- Approach :

- Density Functional Theory (DFT) calculates electrophilicity at the carbonyl carbon to assess susceptibility to nucleophilic attack.

- Molecular docking studies (e.g., AutoDock) model interactions with biological targets (e.g., enzymes in ).

Q. How can regioselectivity be optimized during acylation reactions of methyl indole-5-carboxylate derivatives?

- Strategies :

- Lewis Acid Choice : AlCl₃ vs. FeCl₃ may direct acylation to C-3 vs. C-2 (see for analogous conditions).

- Solvent Effects : Polar aprotic solvents (e.g., DCE) favor electrophilic substitution at the indole’s electron-rich positions.

- Temperature Control : Lower temperatures reduce side reactions (e.g., used room temperature for selective coupling).

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in biological systems?

- Key Modifications :

- Chloroacetyl Group : Critical for covalent binding (e.g., to cysteine residues in enzymes). Replace with bromoacetyl for comparative activity studies.

- Indole Substituents : Electron-withdrawing groups (e.g., esters) enhance stability but may reduce membrane permeability (see for related indene carboxylates).

- Biological Testing : Use in vitro assays (e.g., kinase inhibition) to correlate substituents with potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.